molecular formula C9H17Cl2NO2 B039790 N-Boc-N,N-bis(2-chloroethyl)amine CAS No. 118753-70-1

N-Boc-N,N-bis(2-chloroethyl)amine

Cat. No.: B039790
CAS No.: 118753-70-1
M. Wt: 242.14 g/mol
InChI Key: FQZLNQAUUMSUHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl bis(2-chloroethyl)carbamate can be synthesized from di-tert-butyl dicarbonate and bis(2-chloroethyl)amine hydrochloride. The reaction involves the following steps :

  • Dissolve bis(2-chloroethyl)amine hydrochloride in dichloromethane.
  • Add a 10% sodium hydroxide solution to the mixture while stirring rapidly in an ice bath.
  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
  • Stir the reaction mixture at room temperature for 18.5 hours.
  • Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.
  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain tert-butyl bis(2-chloroethyl)carbamate.

Industrial Production Methods: Industrial production methods for tert-butyl bis(2-chloroethyl)carbamate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl bis(2-chloroethyl)carbamate is unique due to its dual functionality as both a protecting group and an intermediate in the synthesis of DNA alkylating agents. Its ability to be readily deprotected under mild conditions makes it valuable in organic synthesis .

Biological Activity

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with significant implications in medicinal chemistry, particularly in the development of antitumor agents. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug synthesis.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • CAS Number : 71999-74-1
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.

This compound acts primarily as a DNA alkylating agent . The chloroethyl groups can form reactive intermediates that interact with DNA, leading to cross-linking and subsequent cytotoxic effects. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide, which is metabolized into active forms that bind to DNA and inhibit replication.

Cytotoxicity Studies

The biological activity of this compound has been evaluated against various cancer cell lines, notably:

  • Cell Lines Tested :
    • KB-31 (drug-sensitive human epidermoid carcinoma)
    • KB-8511 (multi-drug resistant variant)

Results Summary

Cell LineIC50 (μM)
KB-31>2.815
KB-85112.496

These results indicate that while the compound exhibits some level of cytotoxicity, it shows reduced effectiveness against multi-drug resistant cells compared to sensitive ones. The IC50 values suggest that higher concentrations are required to achieve significant cytotoxicity in resistant cell lines .

Case Studies and Research Findings

  • Study on Hypoxia-selective Cytotoxins :
    • Research conducted by Palmer et al. (1996) indicated that derivatives of bis(2-chloroethyl)amines possess selective cytotoxicity under hypoxic conditions, making them potential candidates for targeted cancer therapies .
  • Mutagenicity Assessments :
    • Studies have shown that compounds containing bis(2-chloroethyl)amine moieties can exhibit mutagenic properties in microbial assays, raising concerns about their safety profile in therapeutic applications .
  • Synthesis and Applications :
    • This compound is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to protect amine groups during chemical reactions. Its versatility allows for the production of complex biologically active compounds .

Properties

IUPAC Name

tert-butyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLNQAUUMSUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459487
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118753-70-1
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-N,N-Bis(2-chloroethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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